molecular formula C16H18N4O4S B2805369 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 898607-46-0

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2805369
CAS No.: 898607-46-0
M. Wt: 362.4
InChI Key: AXMFVAAHWCEPAC-UHFFFAOYSA-N
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Description

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a triazine ring, a sulfanyl group, and a propanoic acid moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps, including the formation of the triazine ring and the introduction of the sulfanyl and propanoic acid groups. Common synthetic routes may involve:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring or other functional groups can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the triazine ring may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dimethylphenyl)amino]benzoic acid: Shares the dimethylphenylamino group but lacks the triazine ring and sulfanyl group.

    4-Hydroxy-1,2,4-triazine derivatives: Similar triazine core but different substituents.

    Propanoic acid derivatives: Similar carboxylic acid functionality but different overall structure.

Uniqueness

3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazine ring, sulfanyl group, and propanoic acid moiety in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-9-4-3-5-10(2)14(9)17-12(21)8-25-16-18-15(24)11(19-20-16)6-7-13(22)23/h3-5H,6-8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFVAAHWCEPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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